![molecular formula C23H42O2 B162776 (13Z,16Z)-Methyl docosa-13,16-dienoate CAS No. 61012-47-3](/img/structure/B162776.png)
(13Z,16Z)-Methyl docosa-13,16-dienoate
Overview
Description
“(13Z,16Z)-Methyl docosa-13,16-dienoate” is a chemical compound with the molecular formula C23H42O2 . It contains a total of 67 atoms, including 42 Hydrogen atoms, 23 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of “(13Z,16Z)-Methyl docosa-13,16-dienoate” involves a reaction at 55℃ for 1.5 hours . The process includes the use of sodium methoxide or boron trifluoride in methanol, followed by the addition of a saturated solution of NaHCO3 and hexane . The resulting fatty acid methyl esters (FAME) are then collected for further analysis .Molecular Structure Analysis
The molecule contains a total of 66 bonds, including 24 non-Hydrogen bonds, 3 multiple bonds, 19 rotatable bonds, 3 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(13Z,16Z)-Methyl docosa-13,16-dienoate” include the methylation of esterified fatty acids . The base catalyst sodium methoxide and the acid catalyst boron trifluoride play crucial roles in these reactions .Scientific Research Applications
Cell Membrane Composition and Function
This compound is a type of phosphatidic acid (PA), specifically PA (15:0/22:2 (13Z,16Z)) , which plays a crucial role in the structure and function of cell membranes . It contributes to membrane fluidity and is involved in signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration.
Signal Transduction
As a PA, it participates in signal transduction mechanisms within cells. It acts as a precursor for the biosynthesis of other lipids and serves as a signaling lipid, influencing various cellular responses to external stimuli .
Lipid Metabolism
Methyl (13Z,16Z)-docosa-13,16-dienoate: is involved in lipid metabolism pathways. It can be metabolized into other lipid species, which are essential for energy storage and the structural integrity of cells .
Inflammation and Immune Response
This compound may have a role in modulating the immune response and inflammation. Phosphatidic acids like this one are known to be involved in the activation of immune cells and the production of inflammatory cytokines .
Metabolic Diseases Research
Research into metabolic diseases such as obesity and diabetes may benefit from studying this compound. It could help in understanding the alterations in lipid profiles associated with these diseases and in developing potential therapeutic strategies .
Neuroscience Research
In neuroscience, Methyl (13Z,16Z)-docosa-13,16-dienoate can be used to study brain lipid composition and its changes in neurodegenerative diseases. It may also have implications in the study of neuroinflammation and neuroprotection .
properties
IUPAC Name |
methyl (13Z,16Z)-docosa-13,16-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3/b8-7-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIRHFZFPVEDCF-NQLNTKRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269461 | |
Record name | cis-13,16-Docosadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-13,16-Docosadienoic acid methyl ester | |
CAS RN |
61012-47-3 | |
Record name | cis-13,16-Docosadienoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61012-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-13,16-Docosadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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